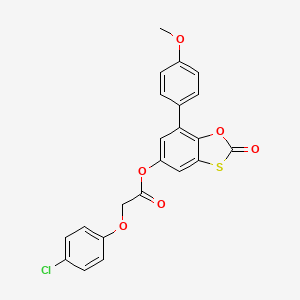![molecular formula C24H21BrN4OS B11424055 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11424055.png)
2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Triazoles, including this compound, have significant biomedical applications, such as antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .
2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide: is a novel compound synthesized through S-alkylation and reduction.
Preparation Methods
- The synthesis involves two key steps:
- S-alkylation: 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1-phenylethanone in an alkaline medium.
- Reduction: The corresponding ketone intermediate is reduced to form the secondary alcohol.
- Industrial production methods may vary, but these steps form the core of the synthetic route.
Chemical Reactions Analysis
- Reactions:
- S-alkylation: Alkylating agent (2-bromo-1-phenylethanone) reacts with the thiol group.
- Reduction: Ketone reduction using appropriate reducing agents.
- Common reagents: Alkylating agents, reducing agents.
- Major products: The secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.
Scientific Research Applications
- Chemistry: Investigate its reactivity, stability, and potential ligand properties.
- Biology: Explore its interactions with biological macromolecules.
- Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.
- Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- Molecular targets: Identify specific proteins, receptors, or enzymes affected by the compound.
- Pathways: Investigate signaling pathways modulated by the compound.
Comparison with Similar Compounds
- Similar compounds:
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide .
- 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide .
- 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide .
Remember that this compound’s unique structure and potential applications make it an exciting area of research
Properties
Molecular Formula |
C24H21BrN4OS |
|---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21BrN4OS/c1-16-9-8-10-17(2)22(16)26-21(30)15-31-24-28-27-23(19-13-6-7-14-20(19)25)29(24)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,26,30) |
InChI Key |
WVWNJPVBJDMGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate](/img/structure/B11423974.png)
![N-(4-ethylphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11423976.png)
![Ethyl 4-(4-chlorophenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11423980.png)
![N-(4-fluorophenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11423982.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11423984.png)

![N-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11423991.png)


![2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11423997.png)
![4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11423998.png)
![1-(3-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11424000.png)
![N-(2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11424001.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B11424019.png)
